molecular formula C6H3BrClFO B14115495 4-Bromo-3-chloro-5-fluorophenol

4-Bromo-3-chloro-5-fluorophenol

Cat. No.: B14115495
M. Wt: 225.44 g/mol
InChI Key: DLIAVGVSFXDUAX-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-5-fluorophenol is an aromatic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-5-fluorophenol typically involves nucleophilic aromatic substitution reactions. One common method is the halogenation of phenol derivatives. For instance, starting with a phenol compound, bromination, chlorination, and fluorination can be sequentially performed under controlled conditions to introduce the respective halogen atoms at specific positions on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of Sandmeyer reactions. This method involves diazotization of aniline derivatives followed by substitution with halogenating agents such as cuprous bromide and hydrogen bromide .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-5-fluorophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted phenols.

    Cross-Coupling Reactions: Biaryl compounds.

Scientific Research Applications

4-Bromo-3-chloro-5-fluorophenol is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-5-fluorophenol in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the halogen atoms. This activation facilitates nucleophilic aromatic substitution and cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Comparison

4-Bromo-3-chloro-5-fluorophenol is unique due to the presence of three different halogen atoms on the phenol ring, which imparts distinct reactivity and properties compared to compounds with only one or two halogen atoms. This tri-halogenated structure allows for more versatile applications in synthesis and research.

Properties

Molecular Formula

C6H3BrClFO

Molecular Weight

225.44 g/mol

IUPAC Name

4-bromo-3-chloro-5-fluorophenol

InChI

InChI=1S/C6H3BrClFO/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H

InChI Key

DLIAVGVSFXDUAX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Cl)O

Origin of Product

United States

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